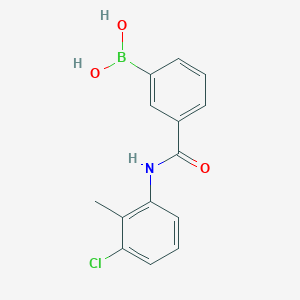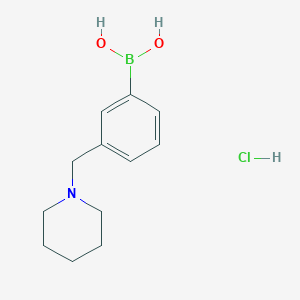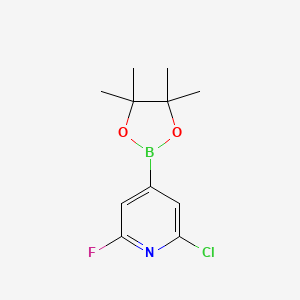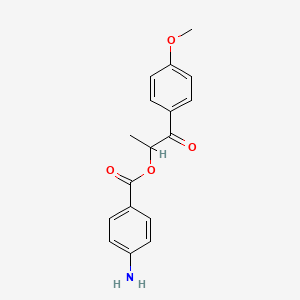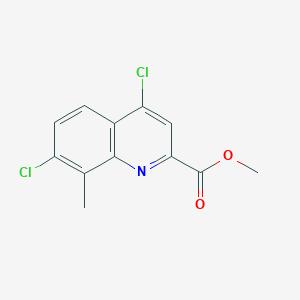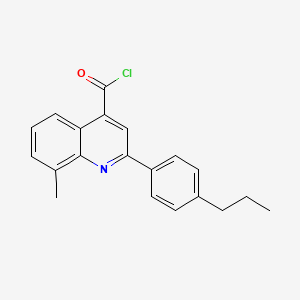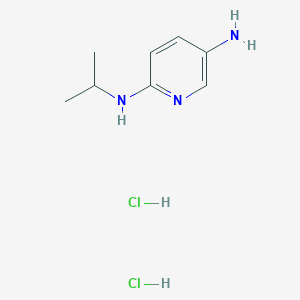
2-N-(Propan-2-yl)pyridin-2,5-diamin-dihydrochlorid
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate: sind in der pharmazeutischen Industrie von entscheidender Bedeutung, und „2-N-(Propan-2-yl)pyridin-2,5-diamin-dihydrochlorid“ dient als ein wichtiges Zwischenprodukt in ihrer Synthese. Diese Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden und spielen eine wichtige Rolle in der Arzneimittelentwicklung .
Katalyse in der Transferhydrierung
Diese Verbindung wird zur Synthese von wasserlöslichen Palladiumkomplexen verwendet, die als effiziente Katalysatoren für die Transferhydrierung von Carbonylverbindungen wirken. Dieser Prozess ist wichtig für die Herstellung von sekundären Alkoholen aus Ketonen unter Verwendung von Prinzipien der grünen Chemie .
Antimikrobielle Anwendungen
Die Derivate dieser Verbindung wurden auf ihre antimikrobiellen Eigenschaften getestet. Einige haben eine signifikante Aktivität gegen Bakterien und Pilze gezeigt, vergleichbar mit Standardantibiotika wie Streptomycin und Fusidinsäure .
Fungizide Aktivität
In der Agrarwissenschaft zeigen bestimmte Derivate eine hervorragende fungizide Aktivität. Dies ist besonders wichtig für den Schutz von Nutzpflanzen vor Pilzkrankheiten und die Sicherstellung der Ernährungssicherheit .
Anti-fibrotische Aktivität
In der medizinischen Forschung haben Derivate von „this compound“ das Potenzial gezeigt, die Kollagenablagerung in Leberfibrosemodellen zu reduzieren. Dies deutet auf eine vielversprechende Möglichkeit zur Behandlung chronischer Lebererkrankungen hin .
Pharmakologische Aktivität
Die Derivate der Verbindung sind an der Entdeckung und biologischen Bewertung potenzieller Medikamente beteiligt. Sie sind besonders relevant bei der Entwicklung von Medikamenten, die auf verschiedene Krankheiten abzielen, was die Vielseitigkeit der Verbindung in der Arzneimittelforschung zeigt .
Biochemische Analyse
Biochemical Properties
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to the modulation of enzyme activity or changes in protein conformation, which in turn can affect biochemical pathways and cellular functions .
Cellular Effects
The effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical changes that can affect its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound .
Metabolic Pathways
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride within cells and tissues are important aspects of its biochemical profile. This compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within different cellular compartments. Understanding its transport and distribution is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for comprehending the compound’s role in cellular processes .
Eigenschaften
IUPAC Name |
2-N-propan-2-ylpyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6(2)11-8-4-3-7(9)5-10-8;;/h3-6H,9H2,1-2H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDGGYFYQLILRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210765-92-6 | |
| Record name | 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



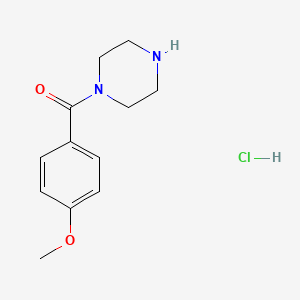
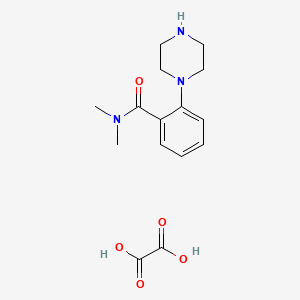


![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
